molecular formula C48H40N2O8 B3028998 10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate) CAS No. 469865-01-8

10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)

Cat. No.: B3028998
CAS No.: 469865-01-8
M. Wt: 772.8 g/mol
InChI Key: BPKQBHQDTWKKAB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate), also known as 10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate), is a useful research compound. Its molecular formula is C48H40N2O8 and its molecular weight is 772.8 g/mol. The purity is usually 95%.
The exact mass of the compound 10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate) is 772.27846624 g/mol and the complexity rating of the compound is 714. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate), also known as MMT, is the superoxide radical . This compound is used in chemiluminescence assays to measure the production of reactive oxygen species and superoxide .

Mode of Action

MMT interacts with its target, the superoxide radical, by generating chemiluminescence in the presence of a reductant and oxygen . This interaction allows for the detection of intramitochondrial superoxide produced by either cell activation or apoptosis .

Biochemical Pathways

The affected biochemical pathway involves the production of reactive oxygen species, specifically the superoxide radical . The downstream effects of this interaction can be observed through chemiluminescence, which provides a measure of superoxide production .

Pharmacokinetics

It’s important to note that the compound is used as a biochemical reagent for life science related research .

Result of Action

The result of MMT’s action is the generation of chemiluminescence, which allows for the detection of intramitochondrial superoxide . This can be particularly useful in research settings, where the measurement of reactive oxygen species production is necessary .

Action Environment

The action of MMT can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the product under the conditions specified in the Certificate of Analysis . Furthermore, the presence of a reductant and oxygen is necessary for MMT to generate chemiluminescence .

Biochemical Analysis

Biochemical Properties

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) plays a significant role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as superoxide radicals. This compound interacts with enzymes and proteins involved in oxidative stress pathways. For instance, it is used as a chemiluminescence reagent to detect intramitochondrial superoxide, a byproduct of cellular respiration . The interaction between 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) and superoxide radicals results in a measurable luminescent signal, which is utilized in various assays to study oxidative stress and related cellular processes .

Cellular Effects

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to detect superoxide radicals allows researchers to study the impact of oxidative stress on cells, including apoptosis (programmed cell death) and cell activation . By monitoring the luminescent signal generated by the interaction with superoxide radicals, scientists can gain insights into the cellular responses to oxidative stress and the underlying mechanisms of various diseases .

Molecular Mechanism

The molecular mechanism of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) involves its binding interactions with superoxide radicals. Upon binding, the compound undergoes a chemiluminescent reaction, producing light that can be detected and measured . This reaction is highly specific to superoxide radicals, making it a valuable tool for studying oxidative stress in biological systems. Additionally, the compound may interact with other biomolecules involved in oxidative stress pathways, further elucidating its role in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, ensuring consistent results in biochemical assays . Prolonged exposure to light and air may lead to degradation, affecting its efficacy in detecting superoxide radicals . Researchers must carefully control experimental conditions to maintain the compound’s stability and reliability in long-term studies.

Dosage Effects in Animal Models

The effects of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) vary with different dosages in animal models. At lower doses, the compound effectively detects superoxide radicals without causing significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . It is crucial to determine the optimal dosage that balances efficacy and safety in experimental settings. Researchers must conduct thorough dose-response studies to identify any threshold effects and minimize potential toxicities in animal models.

Metabolic Pathways

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) is involved in metabolic pathways related to oxidative stress. The compound interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, providing insights into the cellular responses to oxidative stress . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) within cells and tissues are critical for its function. The compound is transported across cell membranes and accumulates in specific cellular compartments, such as mitochondria . This localization is essential for its role in detecting intramitochondrial superoxide radicals. Transporters and binding proteins may facilitate the compound’s distribution, ensuring its availability at target sites . Understanding these mechanisms is crucial for optimizing the compound’s use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) significantly affects its activity and function. The compound is primarily localized in mitochondria, where it interacts with superoxide radicals produced during cellular respiration . This targeting is facilitated by specific signals or post-translational modifications that direct the compound to mitochondria . The precise localization ensures the compound’s effectiveness in detecting oxidative stress and studying related cellular processes. Researchers must consider these factors when designing experiments and interpreting results.

Properties

IUPAC Name

4-ethoxycarbonylbenzoate;10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2.2C10H10O4/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-18H,1-2H3;2*3-6H,2H2,1H3,(H,11,12)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKQBHQDTWKKAB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469865-01-8
Record name 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)
Reactant of Route 2
Reactant of Route 2
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)
Reactant of Route 3
Reactant of Route 3
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)
Reactant of Route 4
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)
Reactant of Route 5
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)
Reactant of Route 6
Reactant of Route 6
10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl terephthalate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.